N-Methylthiomorpholine-4-carboxamide

Description

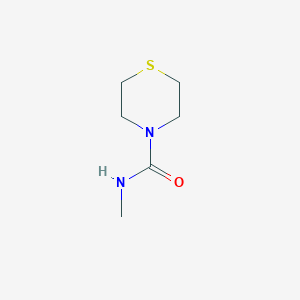

N-Methylthiomorpholine-4-carboxamide (CAS: 701214-23-5) is a thiomorpholine derivative featuring a sulfur atom in place of oxygen in the morpholine ring, a methyl group at the nitrogen position, and a carboxamide functional group. Thiomorpholine derivatives are characterized by enhanced lipophilicity compared to their oxygen-containing morpholine counterparts due to sulfur’s larger atomic size and polarizability. This compound is listed with 97% purity in commercial catalogs, indicating its established synthesis and characterization .

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

N-methylthiomorpholine-4-carboxamide |

InChI |

InChI=1S/C6H12N2OS/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9) |

InChI Key |

CDBOGIYYJYYRHB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkylating agents like methyl iodide or benzyl chloride can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-Methylthiomorpholine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between N-Methylthiomorpholine-4-carboxamide and related compounds:

Key Observations

Core Heterocycle Effects: Thiomorpholine vs. Thiophene vs. Thiomorpholine: Thiophene-based analogs (e.g., Compounds 11–15) exhibit rigid planar structures, favoring π-π stacking interactions. Their higher melting points (e.g., >300°C for Compound 15) suggest strong intermolecular hydrogen bonding or crystallinity, unlike the thiomorpholine derivatives, which lack reported thermal data .

Substituent Influence: Methyl vs. Carboxamide vs. Hydrazinocarbonyl: The hydrazinocarbonyl group in Compound 15 introduces additional hydrogen-bonding donors, possibly explaining its exceptionally high melting point and stability .

Synthetic Accessibility :

- Thiophene derivatives (Compounds 11–15) are synthesized via microwave-assisted methods with moderate-to-high yields (52–84%), while thiomorpholine derivatives like the target compound rely on conventional methods, as indicated by commercial availability .

Research Findings and Implications

- Biological Activity: While thiophene carboxamides () are studied for hepatocellular activity and pyrazole carboxamides () for antimalarial applications, this compound’s biological profile remains underexplored.

- Physicochemical Properties : The absence of reported melting points for thiomorpholine derivatives contrasts with detailed thermal data for thiophene analogs, highlighting a gap in characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.